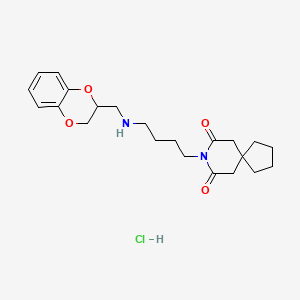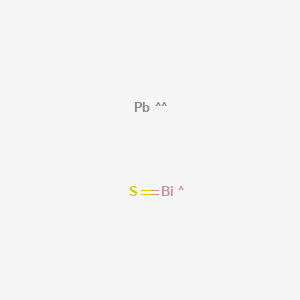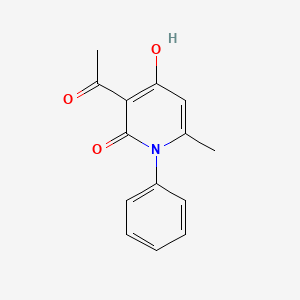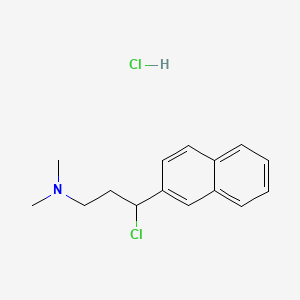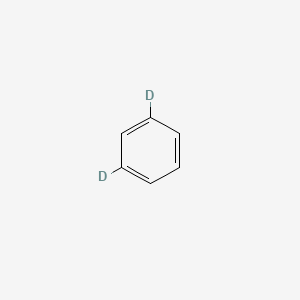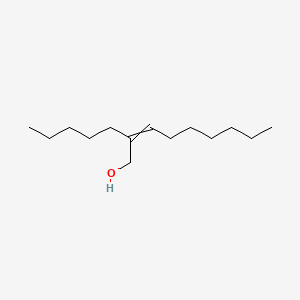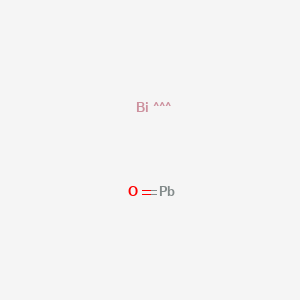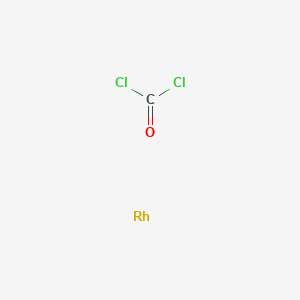
Rhodium carbonyl chloride
Overview
Description
Rhodium carbonyl chloride is an organorhodium compound with the formula Rh2Cl2(CO)4 . It is a red-brown volatile solid that is soluble in nonpolar organic solvents . It is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis .
Synthesis Analysis
Rhodium carbonyl chloride is typically prepared by treating hydrated rhodium trichloride with flowing carbon monoxide . The idealized redox equation for this synthesis is:
Scientific Research Applications
1. Homogeneous Catalysis Rhodium carbonyl chloride is an organorhodium compound with the formula Rh2Cl2(CO)4. It is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis .
2. Surface Science A study has determined the structure of a complex rhodium carbonyl chloride [Rh(CO)2Cl] molecule adsorbed on the TiO2(110) surface by the normal incidence x-ray standing wave technique . The data show that the technique is applicable to reducible oxide systems and that the dominant adsorbed species is undissociated with Rh binding atop bridging oxygen and to the Cl found close to the fivefold coordinated Ti ions in the surface . A minority geminal dicarbonyl species, where Rh-Cl bond scission has occurred, is found bridging the bridging oxygen ions forming a high-symmetry site .
3. Pauson-Khand Reaction Rhodium carbonyl chloride can be used as a catalyst for the Pauson-Khand reaction . The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. The reaction is named after Peter Pauson and Sir John Warcup Cornforth who were the first to report it in 1973.
4. Allylic Alkylations Rhodium carbonyl chloride can also be used as a catalyst for allylic alkylations . Allylic alkylation is a type of alkylation that occurs at the position of an alkene. The reaction involves the use of a nucleophile to attack the allylic carbon, resulting in the formation of a new carbon-carbon bond.
5. Carbonylative Ring Expansion Another application of Rhodium carbonyl chloride is in carbonylative ring expansion reactions . In these reactions, a smaller cyclic molecule is transformed into a larger one through the incorporation of a carbonyl group.
6. Hydroformylation Rhodium carbonyl chloride can be used as a catalyst for hydroformylation reactions . Hydroformylation, also known as oxo synthesis, is an important industrial process for the production of aldehydes from alkenes, carbon monoxide, and hydrogen.
7. N-Heterocyclic Carbene Complexes Rhodium carbonyl chloride reacts with N-heterocyclic carbene (NHC) ligands to give monomeric cis-[RhCl(NHC)(CO)2] complexes . The IR spectra of these complexes have been used to estimate the donor strength of NHCs .
8. Recovery of Rhodium from Spent Catalysts Rhodium, including Rhodium carbonyl chloride, plays an indispensable role in many important industrial and technological applications . Therefore, the recovery of Rhodium-based catalysts from scrap is of great significance . Several current recovery processes, including pyrometallurgy, hydrometallurgy, and biosorption technology, are used for Rh recovery from auto catalysts .
9. Gas Phase Ion Energetics Rhodium carbonyl chloride has been studied in the gas phase using electron ionization . This research can provide valuable data for understanding the behavior of this compound under different conditions.
properties
IUPAC Name |
carbonyl dichloride;rhodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl2O.Rh/c2-1(3)4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGFUTSPEKVFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(Cl)Cl.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl2ORh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange-red or red solid; [Merck Index] Crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Rhodium carbonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20567 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Rhodium carbonyl chloride | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



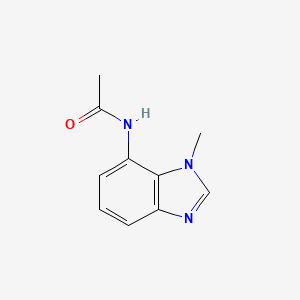
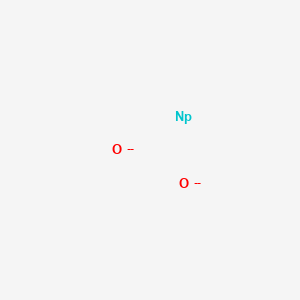
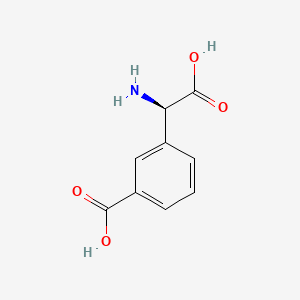

![5-Amino-1H-benzo[d]imidazole-7-thiol](/img/structure/B577184.png)
